molecular formula C15H26N2O4 B15342317 1-[1-(tert-Butoxycarbonyl)piperidin-3-yl]pyrrolidine-2-carboxylic acid

1-[1-(tert-Butoxycarbonyl)piperidin-3-yl]pyrrolidine-2-carboxylic acid

Cat. No.: B15342317
M. Wt: 298.38 g/mol
InChI Key: AOIYRLKOLHVIGJ-UHFFFAOYSA-N
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Description

1-[1-(tert-Butoxycarbonyl)piperidin-3-yl]pyrrolidine-2-carboxylic acid is a synthetic organic compound with the molecular formula C15H26N2O4. It is commonly used in the development of pharmaceuticals and as a building block in organic synthesis. The compound features a piperidine ring and a pyrrolidine ring, both of which are important structures in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(tert-Butoxycarbonyl)piperidin-3-yl]pyrrolidine-2-carboxylic acid typically involves the protection of piperidine and pyrrolidine rings followed by coupling reactions. One common method involves the use of tert-butoxycarbonyl (Boc) as a protecting group for the piperidine nitrogen. The synthesis can be summarized in the following steps:

    Protection: The piperidine ring is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Coupling: The protected piperidine is then coupled with a pyrrolidine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(tert-Butoxycarbonyl)piperidin-3-yl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidine rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

1-[1-(tert-Butoxycarbonyl)piperidin-3-yl]pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors and other therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[1-(tert-Butoxycarbonyl)piperidin-3-yl]pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being studied.

Comparison with Similar Compounds

1-[1-(tert-Butoxycarbonyl)piperidin-3-yl]pyrrolidine-2-carboxylic acid can be compared with similar compounds such as:

    1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid: Similar structure but lacks the piperidine ring.

    1-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)piperidine-4-carboxylic acid: Contains an additional piperidine ring.

    tert-Butyl 4-oxopiperidine-1-carboxylate: Contains a piperidine ring but differs in functional groups.

Properties

Molecular Formula

C15H26N2O4

Molecular Weight

298.38 g/mol

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)16-8-4-6-11(10-16)17-9-5-7-12(17)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19)

InChI Key

AOIYRLKOLHVIGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2CCCC2C(=O)O

Origin of Product

United States

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